molecular formula C5H12ClF2N B1435264 4,4-Difluoro-2-methylbutan-1-amine hydrochloride CAS No. 1909314-14-2

4,4-Difluoro-2-methylbutan-1-amine hydrochloride

Cat. No. B1435264
M. Wt: 159.6 g/mol
InChI Key: KIUQOECMGNPNPF-UHFFFAOYSA-N
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Description

4,4-Difluoro-2-methylbutan-1-amine hydrochloride is a chemical compound with the CAS Number: 1909314-14-2 . It has a molecular weight of 159.61 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 4,4-Difluoro-2-methylbutan-1-amine hydrochloride is 1S/C5H11F2N.ClH/c1-4(3-8)2-5(6)7;/h4-5H,2-3,8H2,1H3;1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

4,4-Difluoro-2-methylbutan-1-amine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 159.61 .

Scientific Research Applications

Adsorption and Removal of Perfluorinated Compounds

  • Adsorption Mechanisms : Research highlights the effectiveness of amine-functionalized adsorbents in removing perfluorinated compounds (PFCs) from water, attributing high adsorption capacities to interactions such as electrostatic interactions, hydrophobic interactions, and hydrogen bonding. These materials are particularly noted for their ability to form micelles/hemi-micelles, which plays a significant role in their adsorption efficiency (Du et al., 2014).

  • Efficient PFAS Removal : Amine-containing sorbents are identified as promising for the control of perfluoroalkyl and polyfluoroalkyl substances (PFAS) in municipal water and wastewater treatment, thanks to their ability to engage in electrostatic interactions and hydrophobic interactions, which are crucial for PFAS removal (Ateia et al., 2019).

Application in Catalysis and Chemical Synthesis

  • Catalysis : Amine-functionalized materials, particularly metal–organic frameworks (MOFs), are explored for their potential in catalysis. The basicity of the amino functionalities in these frameworks is leveraged for carbon dioxide capture and conversion, demonstrating the versatility of amine-functionalized compounds in catalytic applications (Lin et al., 2016).

Environmental Degradation and Monitoring

  • Degradation of Hazardous Compounds : Advanced oxidation processes (AOPs) have been shown to effectively degrade nitrogen-containing compounds, including amines. This indicates the potential of employing AOPs for the environmental management of toxic or hazardous amine compounds, reflecting on the environmental fate and treatment strategies for similar substances (Bhat & Gogate, 2021).

Safety And Hazards

This compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . It’s important to refer to the MSDS for complete safety information .

properties

IUPAC Name

4,4-difluoro-2-methylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F2N.ClH/c1-4(3-8)2-5(6)7;/h4-5H,2-3,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUQOECMGNPNPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluoro-2-methylbutan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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